molecular formula C11H14ClNO2 B100080 tert-butyl N-(4-chlorophenyl)carbamate CAS No. 18437-66-6

tert-butyl N-(4-chlorophenyl)carbamate

Cat. No. B100080
Key on ui cas rn: 18437-66-6
M. Wt: 227.69 g/mol
InChI Key: VFEHOBXXLPHSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867298B2

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), 4-bromo-1-chlorobenzene (192 mg, 1.00 mmol), tert-butyl carbamate (142 mg, 1.21 mmol), K2CO3 (280 mg, 2.03 mmol), briefly evacuated and backfilled with argon. N,N′-Dimethylethylenediamine (11 μL, 0.10 mmol, 10 mol %) and toluene (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 23 h. The resulting pale blue suspension was allowed to reach room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with ethyl acetate (10 mL). The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 9:1; 15 mL fractions). Fractions 12-22 provided 178 mg (78% yield) of the product as white crystals.
Quantity
11 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
142 mg
Type
reactant
Reaction Step Two
Name
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=1.[C:9](=[O:16])([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[NH2:10].C([O-])([O-])=O.[K+].[K+].CNCCNC>[Cu]I.C1(C)C=CC=CC=1>[C:12]([O:11][C:9]([NH:10][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=1)=[O:16])([CH3:15])([CH3:14])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
11 μL
Type
reactant
Smiles
CNCCNC
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
192 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Name
Quantity
142 mg
Type
reactant
Smiles
C(N)(OC(C)(C)C)=O
Name
Quantity
280 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 110° C. for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
briefly evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed with a Teflon valve
CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a 0.5×1 cm pad of silica gel eluting with ethyl acetate (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 9:1; 15 mL fractions)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 178 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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